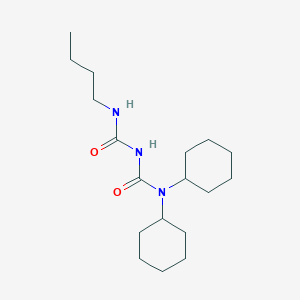

1,1-Bis-(cyclohexyl)-5-butyl biuret

Description

Structure

3D Structure

Properties

CAS No. |

919775-26-1 |

|---|---|

Molecular Formula |

C18H33N3O2 |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

3-(butylcarbamoyl)-1,1-dicyclohexylurea |

InChI |

InChI=1S/C18H33N3O2/c1-2-3-14-19-17(22)20-18(23)21(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-16H,2-14H2,1H3,(H2,19,20,22,23) |

InChI Key |

IEZNOLAJZHDZAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NC(=O)N(C1CCCCC1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Bis Cyclohexyl 5 Butyl Biuret and Analogous Highly Substituted Biurets

Precursor Synthesis and Reactivity Studies

The formation of highly substituted biurets is often accomplished by building the molecule from key precursors. This involves the initial synthesis of substituted amines, ureas, and isocyanates, followed by their controlled reaction to yield the target biuret (B89757) structure.

Cyclohexylamine and Butylamine (B146782) Derivatives as Amine Precursors

The foundational precursors for the synthesis of 1,1-Bis-(cyclohexyl)-5-butyl biuret are cyclohexylamine and butylamine. These primary amines are versatile starting materials for generating the more complex intermediates required for biuret formation, namely substituted ureas and isocyanates.

Substituted ureas, such as N,N-dicyclohexylurea and N-butylurea, can be synthesized through several standard methods. A common approach is the reaction of the corresponding amine with an isocyanate. For instance, N,N-dicyclohexylurea can be prepared by reacting cyclohexylamine with cyclohexyl isocyanate. Similarly, N-butylurea is formed from the reaction of butylamine with isocyanic acid or by reacting butylamine with urea (B33335).

The corresponding isocyanates (cyclohexyl isocyanate and butyl isocyanate) are critical electrophilic partners in biuret synthesis. They are typically prepared through the phosgenation of the primary amines, cyclohexylamine and butylamine. This process involves the reaction of the amine with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene, to yield the isocyanate and hydrochloric acid. The reactivity of these amine derivatives is central to the subsequent steps of biuret construction.

Isocyanate Chemistry in Substituted Biuret Formation

The most direct and widely utilized method for synthesizing highly substituted biurets involves the reaction of a disubstituted urea with an isocyanate. mdpi.com This reaction forms the second urea linkage, completing the biuret structure. The active hydrogen on the nitrogen of the substituted urea acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. rsc.org

For the specific synthesis of this compound, the primary route involves the reaction of N,N-dicyclohexylurea with butyl isocyanate.

Reaction Scheme:

This reaction is typically conducted at elevated temperatures, often above 100-120°C, to facilitate the addition. researchgate.net While the reaction can proceed thermally, catalysts are sometimes employed to improve reaction rates and yields, particularly in industrial applications. The formation of biuret linkages is a known side reaction in polyurethane chemistry, where excess isocyanate can react with newly formed urea bonds. mdpi.comrsc.org The thermal stability of the biuret bond is a consideration, as dissociation can occur at temperatures around 115–125°C. rsc.org

| Parameter | Typical Condition | Rationale/Effect |

| Reactants | Disubstituted Urea, Isocyanate | Forms the biuret backbone via nucleophilic addition. |

| Temperature | 100 - 140°C | Provides activation energy for the reaction; higher temperatures can lead to dissociation. researchgate.net |

| Stoichiometry | ~1:1 molar ratio | A slight excess of isocyanate may be used to drive the reaction to completion. |

| Catalyst | Often none (thermal) | Lewis acids or bases can be used to lower the reaction temperature and time. |

| Solvent | Aprotic solvents or neat | Prevents side reactions with the highly reactive isocyanate. |

This interactive table summarizes typical conditions for the synthesis of substituted biurets via the isocyanate-urea pathway.

An alternative, though less controlled, isocyanate-based method involves reacting a primary monoamine with an excess of diisocyanate at elevated temperatures (>150°C). google.com This process generates a complex mixture of biuret polyisocyanates and is generally used for polymer applications rather than for the synthesis of a discrete chemical compound.

Allophanate (B1242929) Chemistry for Substituted Biuret Synthesis

Allophanates are structurally related to biurets and are formed from the reaction of an isocyanate with a urethane (B1682113) group. researchgate.net A versatile synthetic route to biurets utilizes phenyl allophanate intermediates. This multi-step approach offers a high degree of control for synthesizing complex, asymmetrically substituted biurets.

The general methodology involves three main steps researchgate.net:

Urea Derivative Formation: A primary or secondary amine is reacted with potassium isocyanate to produce a substituted urea.

Phenyl Allophanate Synthesis: The substituted urea is then reacted with phenyl chloroformate in the presence of a base like pyridine. This reaction forms a stable, isolable phenyl allophanate intermediate.

Aminolysis to Biuret: The phenyl allophanate is subsequently reacted with a different amine. The amine displaces the phenoxy group to form the final biuret product.

To synthesize this compound using this method, one could react N,N-dicyclohexylurea with phenyl chloroformate to create the corresponding phenyl allophanate. This intermediate would then be treated with butylamine to yield the target biuret. This pathway is particularly useful for building biurets with distinct substituents on each nitrogen atom. researchgate.net

Direct Condensation Approaches for Substituted Biurets

Direct condensation methods offer an alternative to precursor-based syntheses, typically by heating urea or its derivatives to induce self-condensation.

Urea-Based Condensation Reactions

The parent compound, biuret, is commercially produced through the thermal pyrolysis of urea at temperatures above its melting point (130°C). kiche.or.kr This process involves the condensation of two urea molecules with the elimination of one molecule of ammonia (B1221849). wikipedia.org

This principle can be extended to the synthesis of substituted biurets by heating substituted ureas. However, for a highly and asymmetrically substituted biuret like this compound, this approach is less practical. A co-condensation of N,N-dicyclohexylurea and N-butylurea would likely result in a statistical mixture of products, including the desired biuret, but also symmetrical biurets (from the self-condensation of each urea precursor) and other by-products like triuret (B1681585) and cyanuric acid. kiche.or.krresearchgate.net The purification of the target compound from such a complex mixture would be challenging.

Studies on the thermal decomposition of substituted ureas, such as 1,3-diphenyl urea, show they can break down into the corresponding isocyanate and amine. nih.gov This decomposition pathway is the foundation for how a mixed-urea condensation would proceed.

Mechanistic Investigations of Condensation Pathways

The mechanism of biuret formation from urea condensation is well-understood. The process is not a direct condensation but proceeds through an intermediate. kiche.or.krresearchgate.net

Urea Decomposition: At high temperatures (typically >130°C), one molecule of urea decomposes into isocyanic acid (HNCO) and ammonia (NH₃).

Nucleophilic Addition: The highly reactive isocyanic acid then reacts with a second molecule of urea. The amino group of the intact urea molecule acts as a nucleophile, attacking the carbonyl carbon of the isocyanic acid to form biuret.

Mechanistic Steps:

When applying this mechanism to substituted ureas, the pathway becomes more complex. For example, heating N-butylurea could theoretically lead to its dissociation into either butyl isocyanate and ammonia or butylamine and isocyanic acid. The resulting isocyanate intermediate could then react with another available urea molecule, such as N,N-dicyclohexylurea, to form the desired this compound. However, the competing self-condensation reactions and the formation of other side products make this a less controlled synthetic route compared to the isocyanate-based precursor methods. kiche.or.krnih.gov

Multi-Step Synthetic Strategies

The construction of asymmetrically substituted biurets with bulky substituents, like this compound, often requires multi-step strategies to control the regioselectivity of the additions. These methods build the biuret backbone sequentially, allowing for the precise introduction of different functional groups.

Utilization of Nitrobiuret Derivatives

The nitration of biuret serves as a foundational step for producing activated intermediates. The reaction of biuret with nitrating agents, such as mixed nitric and sulfuric acids, can yield mono- and dinitrobiuret derivatives at.ua. The formation of these products is an equilibrium process that depends on the acidity and composition of the nitrating mixture at.ua.

These nitro-derivatives are primarily investigated for their energetic properties at.ua. While the nitro group is a strong electron-withdrawing group that activates the molecule, its use as a leaving group for the subsequent N-alkylation or N-arylation to form highly substituted biurets is not extensively documented in current literature. Theoretically, these nitrobiurets could serve as precursors, but pathways detailing their conversion into compounds like this compound through substitution reactions remain a subject for further research.

Sequential Functionalization and Coupling Reactions

Sequential functionalization provides a more documented and controlled route to highly substituted biurets. These strategies typically involve the step-wise construction of the biuret core.

One prominent method involves the reaction of a substituted urea with an isocyanate. For the synthesis of the target compound, this would hypothetically involve the reaction of 1,1-dicyclohexylurea with butyl isocyanate. A patent describes this general approach, where a urea compound is reacted with an isocyanate at temperatures ranging from -20°C to room temperature, potentially in the presence of a basic catalyst or a Lewis acid google.com.

Another versatile sequential strategy employs allophanate intermediates. In this multi-step process, a starting urea derivative is first reacted with phenyl chloroformate to produce a phenyl allophanate researchgate.net. This stable intermediate is then coupled with a desired amine in a subsequent step to yield the final, asymmetrically substituted biuret. This method offers excellent control over the substitution pattern, as demonstrated by the synthesis of a variety of biuret derivatives prepared by reacting phenyl allophanates with variously substituted amines researchgate.net. A related approach utilizes allophanoyl chlorides, which are reacted with amines to form the target biuret google.com.

Catalytic Systems in N-Substituted Biuret Synthesis

Catalysis is pivotal in the synthesis of biurets, enhancing reaction rates and improving yields. Both homogeneous and heterogeneous systems have been effectively employed, alongside organocatalysis, particularly in reactions involving isocyanate precursors.

Role of Homogeneous Catalysis

Homogeneous catalysts, which operate in the same phase as the reactants, have proven effective in biuret synthesis, particularly from urea. In these reactions, urea pyrolysis generates a cyanic acid intermediate that then reacts with another urea molecule. Homogeneous acid catalysts can significantly promote this process. A screening study demonstrated that organic acids like thionyl chloride (SOCl₂) and chlorosulfonic acid (ClSO₂OH) show excellent catalytic performance kiche.or.kr. Thionyl chloride, in particular, achieved the highest urea conversion and biuret yield among the tested catalysts kiche.or.kr. Organic bases such as imidazole and triethylamine also catalyze the reaction, though with lower efficacy compared to the acid catalysts kiche.or.kr.

| Catalyst | Type | Urea Conversion (%) | Biuret Yield (%) |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Acid | 51.7 | 46.9 |

| Chlorosulfonic acid (ClSO₂OH) | Acid | - | - |

| Imidazole | Base | - | - |

| Triethylamine | Base | - | - |

| None | - | 24.0 | 22.7 |

Impact of Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of separation and reusability. Various solid catalysts have been investigated for the synthesis of biuret from urea. These include zeolites (like zeolite beta, mordenite, ZSM-5), heteropolyacids, and mixed metal oxides kiche.or.kr. Among zeolites, zeolite beta showed the best performance. A mixed catalyst composed of multicomponent bismuth molybdate (Co₈Fe₃Bi₁Mo₁₂O₅₀) and alumina was identified as the most effective heterogeneous system in a screening study kiche.or.kr.

For the synthesis of more complex, substituted biurets, specialized heterogeneous catalysts have been developed. For instance, a novel catalyst based on layered double hydroxides (LDHs) functionalized with citric acid was used to synthesize biuret derivatives from phenyl allophanates and amines. This system proved to be reusable and effective under reflux conditions researchgate.net.

| Catalyst | Type | Urea Conversion (%) | Biuret Yield (%) |

|---|---|---|---|

| Co₈Fe₃Bi₁Mo₁₂O₅₀-alumina | Mixed Metal Oxide | 45.2 | 42.5 |

| Zeolite beta | Zeolite | 38.9 | 36.5 |

| ZSM-5 | Zeolite | 32.1 | 30.1 |

| Mordenite | Zeolite | 31.5 | 29.4 |

| Zeolite Y | Zeolite | 30.5 | 28.5 |

Organocatalysis in Biuret Formation

Organocatalysis utilizes small organic molecules to accelerate reactions. In the context of biuret synthesis, this is particularly relevant to reactions involving isocyanates. The formation of a biuret can occur from the reaction of an isocyanate with a urea derivative mdpi.com. This reaction is a key step in polyurethane chemistry, where biuret linkages act as cross-linking points. Tertiary amines are widely used as organocatalysts in polyurethane production researchgate.netresearchgate.net. These catalysts, such as triethylenediamine (TEDA) and dimethylcyclohexylamine (DMCHA), are known to promote reactions of isocyanates with both alcohols (to form urethanes) and ureas (to form biurets) researchgate.netresearchgate.net. The catalytic activity is influenced by the basicity and steric hindrance of the amine researchgate.net. The use of organic bases like imidazole and triethylamine in the synthesis of biuret from urea also falls under the umbrella of organocatalysis, demonstrating their role in promoting the key addition steps kiche.or.kr.

Reaction Mechanisms and Reactivity Profiles of 1,1 Bis Cyclohexyl 5 Butyl Biuret

Amide and Carbonyl Group Reactivity

The biuret (B89757) structure contains a conjugated system of nitrogen and carbonyl groups. The lone pairs on the nitrogen atoms are delocalized into the adjacent carbonyl groups, which reduces the nucleophilicity of the nitrogens and the electrophilicity of the carbonyl carbons compared to isolated ketones or amides. However, the carbonyl carbons remain the primary sites for nucleophilic attack. libretexts.orglibretexts.org

Nucleophilic Attack: The primary sites for nucleophilic attack are the electrophilic carbon atoms of the three carbonyl groups. youtube.com The reactivity of these carbons is influenced by the substituents on the adjacent nitrogen atoms. The central carbonyl (C3) is flanked by two nitrogen atoms, while the terminal carbonyls (C1 and C5) are adjacent to one nitrogen and the N,N-dicyclohexyl or N-butyl group, respectively.

A nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com The stability of this intermediate and the subsequent reaction pathway depend on whether a leaving group is present. In the case of the biuret structure, breaking the C-N amide bond is a possibility, especially under forcing conditions.

Mechanism: A typical nucleophilic addition involves the attack of a nucleophile (Nu⁻) on a carbonyl carbon. The pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. This intermediate can then be protonated, typically by a solvent or a weak acid, to yield an addition product. youtube.com The steric hindrance from the two cyclohexyl groups at the N1 position would likely make the adjacent C2 carbonyl less accessible to nucleophiles compared to the C4 and C6 carbonyls.

Electrophilic Attack: Electrophilic attack can occur at several sites. The carbonyl oxygens, with their partial negative charges and lone pairs, are susceptible to protonation or coordination with Lewis acids. This activation makes the attached carbonyl carbon even more electrophilic and susceptible to subsequent nucleophilic attack. libretexts.org The nitrogen atoms can also be targets for electrophiles, although their nucleophilicity is diminished by resonance delocalization with the carbonyl groups.

Interactive Table 1: Reactive Sites in 1,1-Bis-(cyclohexyl)-5-butyl Biuret for Nucleophilic and Electrophilic Attack

| Site | Type of Attack | Activating/Deactivating Factors | Probable Outcome |

| C2, C4, C6 Carbonyl Carbons | Nucleophilic | Activated by adjacent electron-withdrawing carbonyls; influenced by steric hindrance (especially C2). libretexts.org | Nucleophilic Addition or Acyl Substitution |

| Carbonyl Oxygens | Electrophilic | High electron density. | Protonation or Lewis acid coordination, activating the carbonyl group. |

| N1, N3, N5 Nitrogen Atoms | Electrophilic | Nucleophilicity is reduced by resonance with carbonyls. | Alkylation or acylation, likely requiring strong electrophiles. |

Hydrolysis of the amide bonds in this compound would lead to the breakdown of the molecule. This reaction can be catalyzed by acid or base. The general hydrolysis of biuret itself yields allophanate (B1242929) and ammonia (B1221849), and further hydrolysis can occur. nih.govacs.org For substituted biurets, the products will be the corresponding amines and carboxylic acid derivatives (or their breakdown products like CO₂).

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking one of the carbonyl carbons. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate can cleave a C-N bond, releasing an amide anion, which is then protonated by the solvent. Given the substitution pattern, initial hydrolysis could occur at any of the three carbonyls, leading to different initial products.

Acid-Catalyzed Hydrolysis: In an acidic medium, a carbonyl oxygen is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and subsequent proton transfers facilitate the departure of an amine as a leaving group.

The kinetics of hydrolysis for biuret derivatives are generally slow under neutral conditions but are significantly accelerated by acid or base catalysis. researchgate.net The rate would also be influenced by the steric bulk of the cyclohexyl groups, which may hinder the approach of the nucleophile to the adjacent carbonyl group. Enzymatic hydrolysis is also a known pathway for biuret degradation in biological systems, often involving specific enzymes like biuret hydrolase. nih.govnih.gov

Interactive Table 2: Potential Products of Complete Hydrolysis

| Reactant | Condition | Expected Products |

| This compound | Acid or Base Catalysis | Dicyclohexylamine (B1670486), Butylamine (B146782), Carbon Dioxide, Ammonia |

Thermally Induced Transformations

Heating biuret compounds can induce significant chemical changes, including decomposition and polymerization.

The thermal decomposition of unsubstituted biuret is known to begin around its melting point (190-193°C). rsc.orgnih.gov The process involves the release of ammonia and isocyanic acid, and can lead to the formation of other compounds like triuret (B1681585) and cyanuric acid. rsc.orgresearchgate.net

For this compound, thermal decomposition would likely proceed through the cleavage of the C-N bonds within the biuret backbone. Two primary pathways are plausible:

Retro-synthesis Pathway: Biurets can be formed from the reaction of an isocyanate with a urea (B33335). Thermally, the reverse may occur. This could involve the elimination of an isocyanate molecule. For example, the molecule could cleave to produce butyl isocyanate and 1,1-dicyclohexylurea.

Fragmentation Pathway: At higher temperatures, more extensive fragmentation can occur. This could lead to the formation of cyclohexyl isocyanate, butyl isocyanate, and various amine and hydrocarbon fragments resulting from the breakdown of the substituent groups.

The decomposition process for substituted ureas and biurets is complex, often yielding a mixture of products. researchgate.net The specific products and their relative abundances would depend heavily on the temperature and reaction conditions.

Interactive Table 3: Predicted Products from Thermal Decomposition

| Temperature Range | Predicted Major Products | Mechanism |

| Moderate (e.g., >190°C) | Butyl isocyanate, 1,1-Dicyclohexylurea, Cyclohexyl isocyanate, N-butyl-N'-cyclohexylurea | C-N bond cleavage, elimination of isocyanates. rsc.orgresearchgate.net |

| High | Ammonia, Carbon dioxide, Dicyclohexylamine, Butylamine, Alkenes (from cyclohexyl/butyl fragmentation) | Complete fragmentation of the molecule. |

The isocyanates (cyclohexyl isocyanate and butyl isocyanate) generated during the thermal decomposition of this compound are highly reactive monomers. researchgate.net These intermediates can react with other molecules present in the mixture, including unreacted biuret, to form larger oligomeric or polymeric structures.

Mechanism: An isocyanate molecule (R-N=C=O) can react with the N-H group of another biuret molecule (or a urea fragment from decomposition). This reaction forms a new C-N bond, extending the chain and creating a structure with multiple biuret or urea linkages. This process is analogous to the formation of polyureas from diisocyanates and diamines. The trimerization of isocyanates to form cyclic isocyanurates is also a common reaction pathway at elevated temperatures. wikipedia.org The synthesis of N-substituted oligomers on a solid phase demonstrates the modular potential for linking substituted units, a concept that can be applied to understanding potential polymerization pathways. nih.gov

Reactivity in Specific Organic Transformations

While specific, named organic reactions for this compound are not extensively documented, its reactivity can be predicted based on its functional groups.

Reduction: The carbonyl groups of the biuret can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the C=O groups into CH₂ groups, yielding a polyamine structure, specifically 1,1-dicyclohexyl-5-butyl-diethylenetriamine.

N-H Functionalization: The single N-H proton on the N5 nitrogen is acidic relative to a simple alkane C-H, but less acidic than an alcohol O-H. It can be deprotonated by a strong base. The resulting anion would be a nucleophile, capable of reacting with electrophiles like alkyl halides in an N-alkylation reaction to produce a fully substituted biuret.

Reactions with Organometallics: Grignard reagents or organolithium compounds could potentially add to the carbonyl groups. However, the presence of the potentially acidic N-H proton could complicate this reaction by first causing an acid-base reaction. If this is avoided (e.g., by prior deprotonation and protection), nucleophilic addition to the carbonyls would lead to tertiary alcohol functionalities after workup. youtube.com

Influence of Steric and Electronic Effects from Cyclohexyl and Butyl Substituents on Reactivity

Specific studies on the steric and electronic effects of the cyclohexyl and butyl groups on the reactivity of 1,1-bis(cyclohexyl)-5-butyl biuret are absent from the literature. General chemical principles would suggest that the bulky cyclohexyl groups attached to the N1 position would create significant steric hindrance, potentially limiting the accessibility of this nitrogen and the adjacent carbonyl groups to reagents. The butyl group at the N5 position is less sterically demanding. Electronically, the alkyl nature of both cyclohexyl and butyl groups means they are weakly electron-donating. However, without experimental or computational studies on this specific molecule, any further discussion remains speculative.

Coordination Chemistry and Metal Complexation of 1,1 Bis Cyclohexyl 5 Butyl Biuret

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with biuret-type ligands can be achieved through various methods, leading to a diverse range of coordination compounds with different metal centers.

Transition metal complexes of biuret (B89757) and its derivatives are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. rsc.orgresearchgate.net The reaction conditions, such as pH and temperature, can significantly influence the final product. For instance, in alkaline solutions, deprotonation of the amide groups facilitates coordination through the nitrogen atoms. rsc.org Microwave irradiation has also been employed as a method for the solid-phase synthesis of copper(II) biuret complexes, offering a potentially faster and more efficient route. researchgate.net The synthesis of macrocyclic ligands incorporating the biuret moiety has also been reported, which can then be used to form transition metal complexes. researchgate.netgoogle.com

Table 2: General Methods for Synthesizing Transition Metal-Biuret Complexes

| Method | Description |

| Solution-Phase Reaction | Reaction of the ligand and a metal salt in a suitable solvent, often with the addition of a base to facilitate deprotonation. rsc.orgresearchgate.net |

| Solid-Phase Reaction | Microwave-assisted synthesis can provide a rapid and efficient alternative to traditional solution-based methods. researchgate.net |

| Template Synthesis | The metal ion can act as a template to direct the cyclization of precursors to form a macrocyclic biuret-containing ligand complex. researchgate.net |

While less common than transition metal complexes, biuret-type ligands can also form complexes with main group elements, lanthanides, and actinides. columbia.edunih.gov The synthesis of these complexes often requires anhydrous conditions and the use of highly reactive metal precursors. The large ionic radii of lanthanide and actinide ions can accommodate a higher number of donor atoms, potentially leading to complexes with high coordination numbers. nih.govrutgers.edu The bulky substituents on 1,1-bis-(cyclohexyl)-5-butyl biuret could be particularly well-suited for stabilizing complexes with these large metal ions. Reports on actinide complexes with substituted borohydride (B1222165) ligands, including those with cyclohexyl substituents, highlight the efforts to modulate the properties of f-element complexes through ligand design. osti.gov

Structural Elucidation of Metal-Biuret Complexes

A variety of analytical techniques are employed to characterize the structure and bonding in metal-biuret complexes. These methods provide crucial information on the coordination environment of the metal ion and the conformation of the ligand.

The primary techniques for the structural elucidation of these complexes include:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. researchgate.netrdd.edu.iq Changes in the vibrational frequencies of the C=O and N-H bonds upon complexation can indicate whether the oxygen or nitrogen atoms are involved in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the ligand in solution. mdpi.comresearchgate.net For paramagnetic complexes, the interpretation of NMR spectra can be more complex but can still yield valuable structural insights. mdpi.com

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, providing information about the d-orbital splitting and the coordination environment of the metal ion. researchgate.net

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which can help to deduce the oxidation state and spin state of the metal ion. rsc.orgrsc.org

Through the combined application of these techniques, a comprehensive understanding of the structure and bonding in metal complexes of this compound can be achieved.

Single-Crystal X-Ray Diffraction Analysis

No crystallographic data for metal complexes of this compound has been found in the existing literature. Such studies would be crucial for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, providing unequivocal evidence of the ligand's coordination mode to a metal center.

Spectroscopic Investigations (UV-Vis, FTIR, Raman, NMR, XPS)

A detailed spectroscopic characterization of this compound and its metal complexes is not available. These techniques would be essential for elucidating the electronic transitions (UV-Vis), vibrational modes of functional groups (FTIR and Raman), the chemical environment of atomic nuclei (NMR), and the elemental composition and oxidation states (XPS) within the complexes.

Electronic Structure and Bonding in Biuret Metal Complexes

Molecular Orbital Analysis

Without experimental data or computational studies on the metal complexes of this compound, a molecular orbital analysis to describe the nature of the metal-ligand bonding is not possible.

Charge Transfer Phenomena

The investigation of ligand-to-metal or metal-to-ligand charge transfer phenomena, which are key to understanding the electronic properties and potential color of these complexes, has not been reported.

Catalytic Applications of this compound Metal Complexes

Catalysis in Organic Synthesis

There are no documented studies on the use of metal complexes of this compound as catalysts in any organic reactions.

This report underscores a potential area for future research in the field of coordination chemistry. The synthesis and characterization of this compound and its subsequent complexation with various transition metals could lead to novel compounds with interesting structural features and potential applications in catalysis or materials science. Until such research is conducted and published, the scientific community awaits the first insights into the properties of this specific biuret derivative.

Lack of Available Research on this compound for Specified Catalytic Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research data on the specific applications of the chemical compound This compound in the fields of peroxidase mimicry or polymerization catalysis.

Consequently, it is not possible to generate a scientifically accurate and detailed article on the following topics as they pertain to this compound:

Polymerization Catalysis

Without primary or secondary research sources, any attempt to create content for these sections would be speculative and would not meet the required standards of a professional and authoritative article. The strict adherence to factual accuracy and the user's specific outline cannot be fulfilled due to this absence of foundational data.

Therefore, the requested article focusing on the catalytic activities of this compound cannot be provided.

Computational and Theoretical Studies on this compound Currently Unavailable in Publicly Accessible Research

Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available research on the computational and theoretical chemistry of the compound this compound. Despite a thorough investigation for scholarly articles and data pertaining to its quantum chemical properties and molecular dynamics, no specific studies were identified.

Therefore, it is not possible to provide a detailed article on the conformational analysis, electronic structure, vibrational spectroscopy simulations, or the effects of solvents and intermolecular interactions as requested. The scientific community has not, to date, published research in the specified areas for this particular molecule.

Future research may explore the computational and theoretical aspects of this compound, which would then enable a detailed analysis as outlined. Such studies would likely involve the use of Density Functional Theory (DFT), ab initio methods, and molecular dynamics simulations to elucidate the compound's structural and electronic characteristics, as well as its behavior in various environments. However, at present, the data required to construct the requested scientific article does not exist in the public domain.

Computational Chemistry and Theoretical Studies of 1,1 Bis Cyclohexyl 5 Butyl Biuret

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to investigate the formation and reactivity of 1,1-Bis-(cyclohexyl)-5-butyl biuret (B89757). By modeling the reaction pathways at a quantum mechanical level, researchers can gain insights into the intricate details of bond-forming and bond-breaking processes that are often difficult to observe experimentally.

Transition State Analysis

The synthesis of 1,1-Bis-(cyclohexyl)-5-butyl biuret, like other substituted biurets, typically involves the reaction of an isocyanate with a urea (B33335) derivative or the trimerization of an isocyanate. Computational studies can identify the transition state structures for these reactions. For instance, in the reaction of butyl isocyanate with 1,1-dicyclohexylurea, a key transition state would involve the nucleophilic attack of the urea nitrogen on the carbonyl carbon of the isocyanate.

Table 1: Hypothetical Geometric Parameters of a Transition State for the Formation of this compound

| Parameter | Value |

| N-C (forming bond) distance | ~2.0 Å |

| C=O (isocyanate) bond length | ~1.25 Å |

| N-H (urea) bond length | ~1.05 Å |

These parameters are indicative of a late transition state, where the new N-C bond is substantially formed. The imaginary frequency corresponding to the reaction coordinate would confirm the structure as a true transition state.

Energy Barriers and Reaction Pathways

By calculating the potential energy surface, computational methods can determine the energy barriers associated with different reaction pathways. This allows for the prediction of the most favorable reaction mechanism. For the formation of this compound, the energy profile would likely show the relative energies of the reactants, transition state, and product.

The activation energy, which is the difference in energy between the reactants and the transition state, is a critical factor in determining the reaction rate. A lower activation energy indicates a faster reaction. For example, a catalyzed reaction would proceed through a different transition state with a lower energy barrier compared to the uncatalyzed pathway.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational models, such as those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (central) | ~155-160 |

| C=O (terminal) | ~158-163 |

| Cyclohexyl C1 | ~55-60 |

| Butyl C1 | ~40-45 |

These predicted shifts can be compared with experimental data to confirm the structure of the synthesized compound.

UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption and emission spectra of molecules. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the carbonyl groups.

The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the photophysical properties of the molecule.

Infrared and Raman Spectral Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations can predict the vibrational spectra of this compound.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | ~3300-3400 |

| C-H Stretch (cyclohexyl, butyl) | ~2850-3000 |

| C=O Stretch (asymmetric) | ~1700-1720 |

| C=O Stretch (symmetric) | ~1640-1660 |

| C-N Stretch | ~1300-1400 |

By assigning the calculated vibrational modes to the experimentally observed peaks, a detailed understanding of the molecular structure and bonding can be achieved.

Advanced Analytical Methodologies for 1,1 Bis Cyclohexyl 5 Butyl Biuret Characterization

Chromatographic Techniques

Chromatographic techniques are indispensable for the separation and purification of 1,1-Bis-(cyclohexyl)-5-butyl biuret (B89757) from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1,1-Bis-(cyclohexyl)-5-butyl biuret. The method's high resolution and sensitivity make it ideal for both qualitative and quantitative analysis. A typical HPLC method for a related urea (B33335) derivative involves a reversed-phase column, which separates compounds based on their hydrophobicity. nih.gov

For the analysis of urea derivatives, a common approach is to use a C18 guard column followed by a specialized main column, such as a Hypersil Gold PFP (pentafluorophenyl) column. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, which may contain additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govyoutube.com The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance sensitivity and reduce analysis time by utilizing columns with smaller particle sizes (e.g., 1.7 µm). youtube.com

Table 1: Illustrative HPLC Conditions for Analysis of Urea Derivatives

| Parameter | Condition |

| Column | Hypersil Gold PFP (100 x 3 mm, 3 µm particle size) with a C18 guard column nih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C youtube.com |

| Detector | UV-Vis or Mass Spectrometer |

| Injection Volume | 5 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While biurets can be thermally labile, GC analysis may be possible with derivatization to increase volatility and thermal stability. A common derivatization agent for compounds with active hydrogens, such as ureas and biurets, is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

The NIST WebBook provides data for a related derivatized urea, N,N'-bis(tert-butyldimethylsilyl)-urea, which suggests that silylated derivatives of biurets could be amenable to GC analysis. nist.gov The GC method would involve a capillary column with a non-polar stationary phase, and detection could be achieved using a flame ionization detector (FID) or a mass spectrometer (MS). The yield of symmetrical and unsymmetrical urea derivatives has been estimated by GC-MS using 1,1′-diphenylethene as an internal standard. acs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elucidating the structure of this compound. It is often coupled with a chromatographic separation technique for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the definitive identification and quantification of compounds in complex matrices. For this compound, an LC-MS/MS method would typically involve electrospray ionization (ESI) in positive ion mode, which would protonate the molecule to form the [M+H]⁺ ion.

Subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer (MS/MS) would yield a characteristic pattern of product ions. The fragmentation patterns of N,N'-substituted ureas have been studied, and it has been observed that a characteristic fragment ion is formed by the cleavage of the C-N bond with the elimination of an isocyanate moiety. nih.gov This information is crucial for the structural confirmation of this compound. The development of LC-MS/MS methods often involves optimizing parameters such as mobile phase composition, flow rate, and collision energy to achieve the best sensitivity and specificity. youtube.comyoutube.com

Table 2: Representative LC-MS/MS Parameters for Urea Derivative Analysis

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Scan Mode | Selected Reaction Monitoring (SRM) or Product Ion Scan |

| Precursor Ion | [M+H]⁺ of this compound |

| Collision Gas | Argon |

| Collision Energy | Optimized for characteristic fragmentation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is a powerful tool for confirming the identity of a new compound like this compound. A study on the quantitation of urea in biological fluids utilized a Q-Exactive Plus instrument, which is a high-resolution mass spectrometer. nih.gov

When analyzing N,N'-substituted urea derivatives, ESI-HR-MS/MS has been shown to be effective in differentiating positional isomers based on their distinct fragmentation patterns. nih.gov For example, the MS/MS spectrum of one isomer might show an abundant fragment ion that is completely absent in another. nih.gov This level of detail is invaluable for the unambiguous characterization of this compound, especially in distinguishing it from potential isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR spectra would be essential for the characterization of this compound. The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. The ¹³C NMR spectrum would reveal the number and types of carbon atoms in the molecule.

While the characterization of some N,N'-substituted ureas can be challenging with NMR due to the absence of adjacent protons for coupling, the distinct chemical shifts of the cyclohexyl and butyl groups in this compound should provide a clear spectroscopic signature. nih.gov For instance, a ¹H-NMR spectrum of a related compound, 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea, shows distinct signals for the aromatic, cyclohexyl, and NH protons. researchgate.net Similarly, for this compound, one would expect to observe characteristic signals for the butyl chain protons and the cyclohexyl ring protons. Two-dimensional NMR techniques, such as COSY and HSQC, could be employed to further confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of molecular bonds. These methods are highly sensitive to the presence of specific functional groups.

The FTIR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3200 - 3400 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (carbonyl) | 1650 - 1750 | Stretching |

| N-H | 1500 - 1600 | Bending |

| C-N | 1200 - 1400 | Stretching |

The precise positions of the N-H and C=O stretching bands would be sensitive to hydrogen bonding, providing further structural insights.

Raman spectroscopy, which relies on the inelastic scattering of light, is a complementary technique to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy often provides stronger signals for non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations of the cyclohexyl and butyl groups. The symmetric stretching of the biuret C-N-C framework might also be more prominent in the Raman spectrum.

X-Ray Diffraction Techniques

X-ray diffraction is an indispensable tool for determining the three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the definitive, unambiguous determination of its absolute molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. This level of detail is unparalleled by other analytical methods and would confirm the structural assignments made by spectroscopic techniques.

Powder X-Ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of crystalline materials. ncl.ac.uk This method provides detailed information about the atomic and molecular structure of a crystalline solid, enabling the identification of its specific crystalline phases, or polymorphs. ncl.ac.ukcarleton.edu When an X-ray beam is directed at a powdered crystalline sample, it diffracts at various angles, creating a unique diffraction pattern that serves as a fingerprint for that particular crystalline structure. libretexts.org

The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is then compared against databases of known diffraction patterns to identify the crystalline phases present in the sample. ncl.ac.ukcarleton.edu This is particularly important for compounds like this compound, as different crystalline forms can exhibit distinct physical and chemical properties.

Key applications of PXRD in the analysis of this compound include:

Phase Identification: Determining the specific crystalline form(s) of the compound present in a bulk sample. ncl.ac.ukcarleton.edu

Purity Assessment: Identifying the presence of any crystalline impurities or different polymorphic forms. carleton.edu

Unit Cell Determination: Calculating the dimensions of the unit cell, the fundamental building block of the crystal lattice. carleton.edu

Crystallite Size Measurement: Estimating the size of the crystalline domains within the powder. ncl.ac.uk

The analysis of the diffraction pattern is based on Bragg's Law (nλ = 2d sin θ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). carleton.edu By analyzing the peak positions and intensities in the diffractogram, researchers can deduce the crystallographic parameters of this compound.

Table 1: Illustrative PXRD Data Interpretation for a Hypothetical Crystalline Phase of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 10.2 | 8.67 | 100 | (100) |

| 15.5 | 5.71 | 45 | (110) |

| 20.4 | 4.35 | 80 | (200) |

| 25.8 | 3.45 | 60 | (210) |

| 30.1 | 2.97 | 30 | (112) |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

X-Ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. taylorfrancis.comnih.gov This makes it an invaluable tool for understanding the surface properties of this compound, which can be critical in various applications.

The fundamental principle of XPS involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. taylorfrancis.com The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment, providing detailed information about the atomic composition and bonding states at the surface. researchgate.net

For a molecule like this compound, XPS analysis can provide specific insights into the different nitrogen and carbon environments. The biuret structure contains several distinct nitrogen and carbon atoms, and their respective core-level spectra (N 1s and C 1s) will exhibit peaks corresponding to these different chemical states.

Analysis of Nitrogen (N 1s) and Carbon (C 1s) Spectra:

The N 1s spectrum of this compound is expected to show multiple peaks corresponding to the different nitrogen atoms in the biuret backbone. The binding energies of these peaks can help distinguish between the different amine and amide-like environments. xpsfitting.comxpsfitting.com Similarly, the C 1s spectrum will reveal the various types of carbon atoms, such as those in the cyclohexyl rings, the butyl chain, and the carbonyl groups.

Table 2: Expected Binding Energy Ranges for Functional Groups in this compound

| Functional Group | Atom | Expected Binding Energy (eV) Range |

| Amine/Amide | N 1s | 399.0 - 401.0 |

| Carbonyl | C 1s | 287.0 - 289.0 |

| Aliphatic Carbon (Cyclohexyl, Butyl) | C 1s | 284.5 - 285.5 |

| C-N Bond | C 1s | 285.5 - 286.5 |

Note: These are general expected ranges and actual values can be influenced by the specific chemical environment and instrument calibration.

Detailed analysis of the high-resolution N 1s and C 1s spectra, including peak fitting and deconvolution, allows for the quantitative determination of the different chemical species present on the surface. This information is crucial for assessing surface purity, identifying any surface degradation or modification, and understanding the electronic structure of the molecule's surface. researchgate.net While specific XPS studies on this compound are not widely published, the principles and applications of XPS to nitrogen- and carbon-containing organic molecules are well-established. nih.govnih.gov

Polymer Chemistry and Material Science Applications of 1,1 Bis Cyclohexyl 5 Butyl Biuret Focus on Research Aspects

Role in Polyurethane Chemistry Research

The biuret (B89757) structure (NH-CO-NH-CO-NH) is closely related to the urea (B33335) and urethane (B1682113) linkages that form the basis of polyurethane chemistry. The presence of reactive hydrogen atoms on the nitrogen atoms allows biurets to be integrated into polymer structures, influencing their final properties.

Incorporation into Polymer Backbones (e.g., urea-urethane polymers)

The incorporation of biuret moieties into polymer backbones is a strategy to modify the properties of materials like polyurethanes. The N-H groups of the biuret can react with isocyanates, allowing it to be built into a polymer chain. This reaction creates urea-urethane type linkages, which can enhance intermolecular interactions. The unique chemistry of polyurethanes allows for significant variations in properties based on the careful selection of monomers. google.com

In the context of 1,1-bis(cyclohexyl)-5-butyl biuret, the two cyclohexyl groups introduce significant bulk and rigidity. When incorporated into a polymer backbone, these groups can disrupt chain packing, potentially altering the morphology and thermal properties of the resulting polymer. The butyl group, in contrast, adds a flexible aliphatic segment. This combination of rigid and flexible components within a single monomer unit offers a route to fine-tune the balance between hardness, flexibility, and thermal stability in the final polymer. Research into non-isocyanate polycondensation methods for creating polyurethanes has shown that the resulting polymer's molar mass and mechanical properties are highly dependent on the structure of the reagents used. acs.org

Crosslinking Agents and Chain Extenders

In polyurethane synthesis, chain extenders and crosslinking agents are low-molecular-weight compounds that react with isocyanate-terminated prepolymers to build the final polymer network. researchgate.net Chain extenders are typically difunctional molecules like diols or diamines that link prepolymer chains together, forming the "hard segments" that provide mechanical strength. researchgate.netresearchgate.net

Research on Blocked Biuretized Isocyanates

Blocked isocyanates are compounds in which the highly reactive isocyanate group (-NCO) is temporarily protected by a "blocking agent." This renders the isocyanate inert at ambient temperatures, allowing for one-component (1K) formulations that are stable during storage. The isocyanate is regenerated for reaction upon heating, which causes the blocking agent to dissociate.

The formation of biuret groups is a known method for modifying polyisocyanates. This is often achieved by reacting a polyisocyanate with a biuretizing agent, such as a secondary monoamine. google.com For instance, amines with the general formula (R1)(R2)NH, where R1 and R2 can be aliphatic hydrocarbon radicals, are used for this purpose. google.com Following biuretization, the remaining isocyanate groups can be reacted with a blocking agent. The resulting "blocked biuretized isocyanates" combine the thermal stability of a blocked system with the modified properties imparted by the biuret structure. The use of cycloaliphatic diisocyanates, such as bis-(4-isocyanatocyclohexyl)-methane, is common in creating these systems for applications requiring high weather and light resistance. google.comgoogle.com Research in this area focuses on developing stable dispersions that yield polymers with excellent strength, temperature resistance, and flexibility. google.com

Polymerization Catalysis and Control

The structure of ligands in organometallic catalysis plays a critical role in determining the activity, stability, and selectivity of the catalyst. The specific stereochemistry and electronic properties of a ligand can direct the polymerization process, influencing the final polymer's molecular weight and microstructure. mdpi.com

Impact of Biuret Structure on Catalyst Performance (e.g., ethylene (B1197577) polymerization)

In the field of olefin polymerization, the design of the ligand surrounding the metal center (e.g., cobalt, iron, titanium) is paramount. Research has demonstrated that introducing bulky substituents on the ligand can significantly enhance catalyst performance. mdpi.com For example, in certain bis(imino)pyridylcobalt catalysts for ethylene polymerization, incorporating bulky groups protects the active catalytic sites, leading to improved activity and thermal stability at higher temperatures. mdpi.com

While specific research on 1,1-bis(cyclohexyl)-5-butyl biuret as a catalyst ligand is not widely published, its structure suggests potential in this area. The nitrogen and oxygen atoms of the biuret core could chelate to a metal center. The two bulky cyclohexyl groups would provide significant steric hindrance around this metal center. This steric bulk could influence ethylene polymerization in several ways:

Enhanced Thermal Stability: The bulky groups could protect the metal center from deactivation pathways, allowing the catalyst to function at higher temperatures. mdpi.com

Control of Molecular Weight: The steric environment can affect the rate of chain propagation versus chain termination, thereby controlling the molecular weight of the resulting polyethylene. mdpi.com

Activity Modulation: The electronic and steric profile of the ligand fine-tunes the activity of the catalyst. mdpi.com

The table below, based on findings for analogous bulky ligand systems, illustrates how modifying ligand structure can impact catalyst activity in ethylene polymerization. mdpi.com

| Catalyst Precursor | Substituent on Ligand | Polymerization Temp. (°C) | Activity (10⁶ g mol⁻¹ h⁻¹) |

| Co1 | 2,6-Me₂Ph | 70 | 8.9 |

| Co2 | 2,6-Et₂Ph | 70 | 6.5 |

| Co3 | 2,6-iPr₂Ph | 70 | 5.8 |

| Co4 | 2,4,6-Me₃Ph | 70 | 9.2 |

| Co5 | 2,6-Et₂-4-MePh | 70 | 7.5 |

This table is illustrative, based on data for bis(imino)pyridylcobalt complexes, showing the principle of how ligand structure influences catalytic activity. mdpi.com

Stereochemical Control in Polymerization

Stereochemistry, the three-dimensional arrangement of atoms in a polymer chain, has a profound impact on the material's physical and mechanical properties. researchgate.netbohrium.com The ability to control this arrangement—a field known as stereocontrolled polymerization—allows for the synthesis of polymers with tailored properties. bham.ac.uk For example, isotactic polypropylene (B1209903) (where all methyl groups are on the same side of the polymer chain) is a highly crystalline and rigid plastic, whereas atactic polypropylene (with random methyl group orientation) is an amorphous, softer material.

Achieving stereochemical control often relies on single-site transition metal catalysts where the ligand's chirality dictates the way a monomer approaches the active site. bham.ac.ukdntb.gov.ua The fixed spatial arrangement of the ligand creates a chiral pocket that forces the incoming monomer to adopt a specific orientation before it is added to the growing polymer chain. bham.ac.uk

The molecule 1,1-bis(cyclohexyl)-5-butyl biuret possesses a defined three-dimensional structure. If used as a ligand in a polymerization catalyst, the specific spatial orientation of its bulky cyclohexyl groups relative to the biuret core could create the necessary chiral environment to influence the stereochemistry of the resulting polymer. This could provide a pathway to stereoregular polymers. researchgate.netnih.gov The control of tacticity can lead to significant changes in material properties, as shown in the table below.

| Property | Atactic Polymer | Isotactic/Syndiotactic Polymer | Rationale for Difference |

| Crystallinity | Amorphous | Semi-crystalline to Crystalline | Regular chain structure allows for efficient packing into crystal lattices. bohrium.com |

| Melting Point (Tm) | Does not exhibit a Tm | Exhibits a distinct Tm | Energy is required to break up the ordered crystalline structure. bohrium.com |

| Mechanical Strength | Generally lower, softer | Generally higher, more rigid | Crystalline regions act as physical crosslinks, reinforcing the material. researchgate.net |

| Solubility | More soluble | Less soluble | The solvent has difficulty penetrating the dense crystalline regions. |

This table summarizes general property differences between atactic and stereoregular polymers.

Advanced Materials Research

The unique structure of 1,1-Bis-(cyclohexyl)-5-butyl biuret, featuring two cyclohexyl groups and a butyl group attached to a biuret backbone, offers intriguing possibilities for the development of advanced polymers. The combination of bulky, non-polar cyclohexyl rings and a more flexible butyl chain, along with the hydrogen-bonding capabilities of the biuret's N-H groups, could lead to materials with tailored properties.

Design of Functional Polymers with Biuret Moieties

The incorporation of biuret moieties into polymer chains is a promising strategy for creating functional polymers with specific and tunable properties. The biuret group, with its multiple hydrogen bond donor and acceptor sites, can introduce strong intermolecular interactions within a polymer matrix.

In the hypothetical design of polymers incorporating this compound, the compound could be utilized either as a monomer in a polymerization reaction or as a functional additive. If used as a monomer, its difunctional nature (assuming reactive sites are introduced on the cyclohexyl or butyl groups) would allow it to be integrated into a polymer backbone. This could lead to polymers with enhanced mechanical properties, such as increased modulus and tensile strength, due to the physical cross-linking provided by the hydrogen bonds of the biuret units.

The synthesis of such functional polymers could be achieved through various polymerization techniques, including polycondensation or polyaddition reactions. nih.gov The choice of co-monomers would be crucial in determining the final properties of the polymer, such as its flexibility, solubility, and thermal characteristics. For instance, copolymerizing the biuret-containing monomer with flexible long-chain diols could result in tough, elastomeric materials.

Table 1: Potential Polymer Properties Influenced by Biuret Moieties

| Property | Influence of Biuret Moiety | Potential Application |

| Mechanical Strength | Increased due to hydrogen bonding | High-performance plastics, composites |

| Adhesion | Enhanced surface adhesion | Coatings, adhesives |

| Solubility | Modifiable by co-monomer selection | Processable polymers for various applications |

| Thermal Stability | Potential for increased stability | Engineering plastics |

Research on Self-Healing and Responsive Polymeric Materials

The reversible nature of the hydrogen bonds in the biuret group makes it an excellent candidate for the development of self-healing and responsive polymers. nih.govyoutube.com These "smart" materials can repair damage or change their properties in response to external stimuli. rsc.orgnih.govyoutube.comnih.gov

Self-healing polymers based on this compound would rely on the reformation of hydrogen bonds after a mechanical fracture. nih.govyoutube.com When the material is damaged, the hydrogen bonds would break, but upon bringing the fractured surfaces back into contact, the bonds could reform, thus "healing" the material. The bulky cyclohexyl groups might influence the chain mobility and, consequently, the rate and efficiency of the healing process.

Furthermore, polymers containing this biuret could exhibit stimuli-responsive behavior. For example, changes in temperature or the introduction of a competitive hydrogen-bonding solvent could disrupt the biuret-mediated cross-links, leading to a change in the material's properties, such as a solid-to-gel transition or a change in shape. This could be exploited in applications like smart coatings, drug delivery systems, or sensors.

Table 2: Hypothetical Stimuli-Responsive Behavior of a Biuret-Containing Polymer

| Stimulus | Response | Mechanism |

| Temperature Increase | Softening / Dissolution | Disruption of hydrogen bonds |

| Introduction of Polar Solvent | Swelling / Dissolution | Competitive hydrogen bonding |

| Mechanical Stress | Reversible Deformation | Breaking and reforming of hydrogen bonds |

Thermal Stability Research in Polymers

The thermal stability of a polymer is a critical factor for its application in various fields. The thermal behavior of biuret itself provides some insight into what might be expected from polymers containing this moiety. Biuret is known to decompose at elevated temperatures. google.comnih.gov Studies have shown that the thermal decomposition of urea, a related compound, proceeds through the formation of biuret and other intermediates at temperatures between 150°C and 200°C. mdpi.com Pure biuret decomposes at around 193°C. google.comresearchgate.net

Thermogravimetric analysis (TGA) would be a crucial technique to investigate the thermal stability of such polymers. njtd.com.ng The onset of decomposition and the degradation profile would provide valuable information about the material's performance at high temperatures. Differential scanning calorimetry (DSC) could also be used to study the thermal transitions, such as the glass transition temperature and melting point, which are influenced by the intermolecular forces introduced by the biuret groups.

Table 3: Decomposition Temperatures of Urea and Related Compounds

| Compound | Decomposition Temperature (°C) | Notes |

| Urea | ~133 (starts to decompose) | Decomposes into ammonia (B1221849) and isocyanic acid. mdpi.com |

| Biuret | ~193 | Decomposes before melting. google.com |

| Cyanuric Acid | Decomposes above 320 | A potential decomposition product of biuret. nih.gov |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes

The synthesis of biuret (B89757) derivatives has traditionally involved the reaction of ureas with isocyanates. However, contemporary chemical synthesis is increasingly focused on efficiency, sustainability, and the reduction of hazardous reagents. Future research into the synthesis of 1,1-Bis-(cyclohexyl)-5-butyl biuret could explore several innovative strategies.

One promising approach involves the use of green and recyclable catalysts. For instance, studies on other biuret derivatives have demonstrated the efficacy of layered double hydroxides (LDHs) as heterogeneous catalysts. researchgate.net These materials can facilitate the reaction under milder conditions and are easily recovered and reused, aligning with the principles of green chemistry. Another avenue is the development of one-pot, multi-step reactions. Microwave-assisted organic synthesis, for example, has been shown to accelerate the formation of urea (B33335) derivatives from azides and amines in the presence of carbon dioxide, offering a potentially rapid and efficient route to biuret structures. beilstein-journals.org

Furthermore, the exploration of alternative starting materials could lead to more atom-economical synthetic pathways. The reaction between 1-aminosugars and trimethylsilyl (B98337) isocyanate (TMSNCO) has been optimized as a one-step method for producing sugar biurets, suggesting that similar isocyanate addition reactions could be developed for non-sugar amines like dicyclohexylamine (B1670486) and butylamine (B146782) to construct the this compound backbone. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysis (e.g., LDHs) | Recyclability, milder reaction conditions, reduced waste. researchgate.net | Catalyst design and optimization for specific substrates. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. beilstein-journals.org | Optimization of reaction parameters (temperature, pressure, time). |

| One-Pot Isocyanate Addition | Streamlined process, reduced purification steps. rsc.org | Exploration of novel isocyanate precursors and reaction conditions. |

| Phosgene-Free Routes | Enhanced safety, avoidance of highly toxic reagents. beilstein-journals.org | Development of alternative activating agents for urea formation. |

Exploration of Advanced Catalytic Systems

Catalysis is paramount in modern chemical synthesis, offering pathways to new molecules and improved reaction efficiencies. For the synthesis and functionalization of this compound, the exploration of advanced catalytic systems holds significant promise. The formation of the biuret structure involves the reaction of an isocyanate with a urea, a process closely related to polyurethane chemistry, where catalysis is extensively studied. turkchem.net

Research could focus on the application of novel metal-based catalysts. While organotin compounds have been traditionally used, concerns over their toxicity have spurred interest in alternatives like zirconium and bismuth compounds. turkchem.netturkchem.net These catalysts can exhibit different selectivities, potentially favoring the desired biuret formation over side reactions like the formation of allophanates. turkchem.net N-heterocyclic carbene (NHC)-metal complexes, such as NHC-FeCl3, have also emerged as potent catalysts for isocyanate reactions, offering the potential for controlled polymerization and, by extension, controlled synthesis of smaller molecules like biurets. researchgate.net

Furthermore, the development of amine-based catalysts could provide a metal-free alternative. researchgate.net Tertiary amines are known to catalyze both isocyanate-hydroxyl and isocyanate-water reactions, and their application in the synthesis of biurets could offer a milder and more selective approach. researchgate.net The selectivity of these catalysts is a critical area for investigation, as it would be crucial to control the reaction between dicyclohexylamine, butyl isocyanate, and any urea intermediates to specifically yield the target this compound.

| Catalyst Type | Potential Advantages | Relevant Reactions |

| Zirconium/Bismuth Compounds | Lower toxicity than organotins, tunable selectivity. turkchem.netturkchem.net | Isocyanate-urea and isocyanate-polyol reactions. |

| NHC-Metal Complexes | High activity, potential for controlled reactions. researchgate.net | Isocyanate polymerization and addition reactions. |

| Tertiary Amine Catalysts | Metal-free, can catalyze multiple reaction pathways. researchgate.net | Isocyanate-hydroxyl and isocyanate-water reactions. |

Computational Design and Materials Discovery

The integration of computational chemistry and materials science has revolutionized the discovery and design of new molecules and materials. For a compound like this compound, where empirical data is scarce, computational methods can provide invaluable predictive insights and guide experimental efforts.

Molecular docking and dynamics simulations, which have been used to study biuret derivatives as potential enzyme inhibitors, could be employed to predict the biological activity of this compound. researchgate.net By modeling the interactions of the molecule with the active sites of various enzymes, researchers could identify potential therapeutic targets. Furthermore, computational approaches are being developed to design novel enzyme inhibitors and even entire enzymes. nih.govbiorxiv.org These methods could be used to design variations of the this compound structure with enhanced binding affinity and selectivity for a specific biological target.

In the realm of materials science, computational tools can predict the solid-state properties of molecules, such as crystal packing and thermal stability. nih.gov This is particularly relevant given that the thermal decomposition of biuret is a key step in the formation of carbon nitrides. nih.gov Density functional theory (DFT) calculations could be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound, providing a theoretical framework for understanding its chemical behavior. Generative AI models are also emerging as powerful tools for designing novel protein scaffolds and antibodies, and similar principles could be adapted to design new small molecules with desired properties. biorxiv.orgresearchgate.net

| Computational Method | Application to this compound | Potential Outcome |

| Molecular Docking | Prediction of binding to biological targets (e.g., enzymes). researchgate.net | Identification of potential therapeutic applications. |

| Molecular Dynamics | Simulation of conformational flexibility and interactions. nih.gov | Understanding of structure-activity relationships. |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. | Guidance for synthesis and characterization. |

| Generative AI | Design of novel biuret derivatives with optimized properties. biorxiv.org | Accelerated discovery of new functional materials. |

Interdisciplinary Research with Other Fields

The full potential of this compound is most likely to be realized through interdisciplinary research that bridges chemistry with other scientific domains. The known applications and properties of related biuret compounds suggest several promising avenues for such collaborations.

In medicinal chemistry and biochemistry, the structural motifs within this compound could be of interest. Biuret derivatives have been investigated as potential HIV-1 protease inhibitors, and the biuret reaction itself is a classical method for protein quantification, highlighting the interaction of the biuret moiety with biological systems. researchgate.netnih.govresearchgate.netwikipedia.org The hydrophobic cyclohexyl and butyl groups of the target compound could influence its pharmacokinetic properties and cellular uptake, making it a candidate for investigation in drug discovery programs.

In enzymology and biotechnology, the study of enzymes that metabolize biuret, such as biuret hydrolase, could be expanded to include synthetic derivatives like this compound. nih.govnih.gov Understanding how such enzymes interact with substituted biurets could lead to the development of novel biocatalysts or bioremediation strategies.

In materials science, the thermal decomposition of biurets to form materials like carbon nitrides presents an exciting research direction. nih.gov The bulky cyclohexyl and butyl substituents on this compound would likely alter its decomposition pathway and could lead to the formation of novel carbon nitride structures with unique properties. Furthermore, the ability of N-substituted ureas and related compounds to form self-assembled structures and organogels could be explored for this molecule, opening up applications in soft materials and nanotechnology.

| Field | Potential Research Question | Broader Impact |

| Medicinal Chemistry | Does this compound exhibit inhibitory activity against clinically relevant enzymes? researchgate.net | Development of new therapeutic agents. |

| Biochemistry | How does this compound interact with proteins and other biomolecules? nih.govresearchgate.net | New tools for chemical biology and diagnostics. |

| Enzymology | Can biuret hydrolases or other enzymes be engineered to act on this compound? nih.govnih.gov | Development of novel biocatalysts and bioremediation methods. |

| Materials Science | What are the thermal decomposition products of this compound and can it serve as a precursor to novel materials? nih.gov | Creation of new functional materials with tailored properties. |

| Mycology and Bacteriology | Does this compound exhibit any antimicrobial properties? rsc.org | Discovery of new antifungal and antibacterial agents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.